molecular formula C13H24O2 B13260365 [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol

[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol

Cat. No.: B13260365
M. Wt: 212.33 g/mol
InChI Key: GYCFQOKREOADEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is a chemical compound that belongs to the class of oxaspiro compounds. These compounds are characterized by a spirocyclic structure containing an oxygen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of oxaspirocycles . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, and the reaction is carried out at room temperature. This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Chemical Reactions Analysis

[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Scientific Research Applications

[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In the industry, it is used in the development of new materials and as a precursor for the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of [7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

[7-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can be compared with other similar oxaspiro compounds, such as 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol . While both compounds share a spirocyclic structure, they differ in their specific substituents and functional groups. These differences can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(7-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C13H24O2/c1-10(2)11-4-3-6-13(8-11)7-5-12(9-14)15-13/h10-12,14H,3-9H2,1-2H3

InChI Key

GYCFQOKREOADEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2(C1)CCC(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.